molecular formula C13H10N4O4 B11560773 N'-(5-Hydroxy-2-nitrobenzylidene)isonicotinohydrazide

N'-(5-Hydroxy-2-nitrobenzylidene)isonicotinohydrazide

Cat. No.: B11560773
M. Wt: 286.24 g/mol
InChI Key: VMYMODAQAVALOH-OVCLIPMQSA-N
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Description

Preparation Methods

The synthesis of N’-[(E)-(5-hydroxy-2-nitrophenyl)methylidene]pyridine-4-carbohydrazide typically involves the condensation reaction between pyridine-4-carbohydrazide and 5-hydroxy-2-nitrobenzaldehyde. The reaction is usually carried out in an ethanol or methanol solvent under reflux conditions . The reaction mixture is heated for several hours, and the resulting product is purified by recrystallization.

Industrial production methods for this compound are not well-documented, but the laboratory synthesis provides a foundation for potential scale-up processes. The key steps involve careful control of reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

N’-[(E)-(5-hydroxy-2-nitrophenyl)methylidene]pyridine-4-carbohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the nitro group to an amine group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group, with reagents such as sodium methoxide or potassium cyanide.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group typically yields an amine derivative, while oxidation can lead to various oxidized forms of the compound .

Scientific Research Applications

Mechanism of Action

The mechanism by which N’-[(E)-(5-hydroxy-2-nitrophenyl)methylidene]pyridine-4-carbohydrazide exerts its effects involves its ability to form stable complexes with metal ions. These complexes can interact with biological molecules, inhibiting enzyme activity or altering cellular processes. The compound’s azomethine group (C=N) plays a crucial role in its reactivity and binding properties .

Comparison with Similar Compounds

Similar compounds to N’-[(E)-(5-hydroxy-2-nitrophenyl)methylidene]pyridine-4-carbohydrazide include other Schiff base hydrazones such as:

These compounds share similar structural features but differ in their substituents, which can significantly impact their chemical and biological properties.

Properties

Molecular Formula

C13H10N4O4

Molecular Weight

286.24 g/mol

IUPAC Name

N-[(E)-(5-hydroxy-2-nitrophenyl)methylideneamino]pyridine-4-carboxamide

InChI

InChI=1S/C13H10N4O4/c18-11-1-2-12(17(20)21)10(7-11)8-15-16-13(19)9-3-5-14-6-4-9/h1-8,18H,(H,16,19)/b15-8+

InChI Key

VMYMODAQAVALOH-OVCLIPMQSA-N

Isomeric SMILES

C1=CC(=C(C=C1O)/C=N/NC(=O)C2=CC=NC=C2)[N+](=O)[O-]

Canonical SMILES

C1=CC(=C(C=C1O)C=NNC(=O)C2=CC=NC=C2)[N+](=O)[O-]

Origin of Product

United States

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